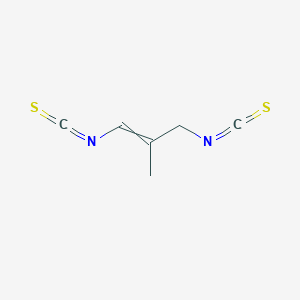
1,3-Diisothiocyanato-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C6H6N2S2 It is characterized by the presence of two isothiocyanate groups attached to a methylpropene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diisothiocyanato-2-methylprop-1-ene can be synthesized through the reaction of 2-methylprop-1-ene with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the isothiocyanate groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diisothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Conditions: Reactions typically occur under mild to moderate temperatures, with solvents such as dichloromethane or acetonitrile.
Major Products
Thiourea Derivatives: Formed from substitution reactions with amines.
Addition Products: Formed from reactions with electrophiles, leading to various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diisothiocyanato-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Diisothiocyanato-2-methylprop-1-ene involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The compound’s reactivity with biological macromolecules, such as proteins and nucleic acids, underlies its potential bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutylene (2-Methylprop-1-ene): A hydrocarbon with a similar backbone but lacking the isothiocyanate groups.
1,3-Diisothiocyanatopropane: A compound with a similar structure but with a different carbon backbone.
Uniqueness
1,3-Diisothiocyanato-2-methylprop-1-ene is unique due to the presence of two isothiocyanate groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62927-37-1 |
|---|---|
Molekularformel |
C6H6N2S2 |
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
1,3-diisothiocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C6H6N2S2/c1-6(2-7-4-9)3-8-5-10/h2H,3H2,1H3 |
InChI-Schlüssel |
VONGEKYLGLNUCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CN=C=S)CN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



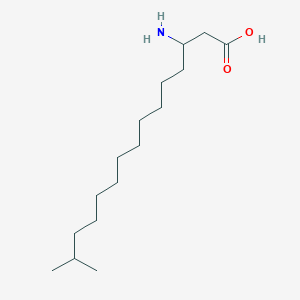
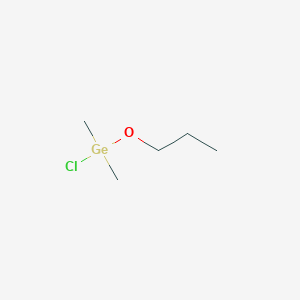
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
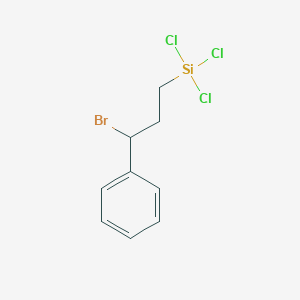
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
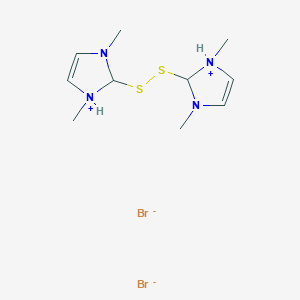
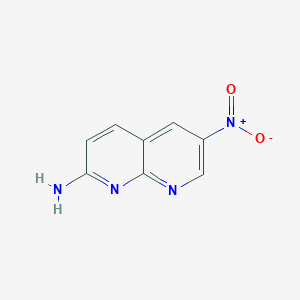
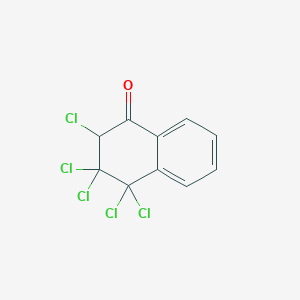
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
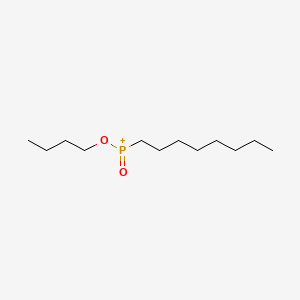
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)

